molecular formula C23H31N3O2 B592937 AKB48 N-(5-hydroxypentyl) metabolite CAS No. 1778734-77-2

AKB48 N-(5-hydroxypentyl) metabolite

Cat. No.: B592937
CAS No.: 1778734-77-2
M. Wt: 381.5 g/mol
InChI Key: JHUVNYPOUNCRTP-UHFFFAOYSA-N
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Description

AKB48 (APINACA) is a synthetic cannabinoid receptor agonist with a structure featuring an adamantyl carboxamide core and a pentylindazole moiety. Its N-(5-hydroxypentyl) metabolite is a major urinary metabolite formed via hydroxylation of the terminal carbon of the pentyl side chain . This metabolite is characterized by:

  • Molecular formula: C23H31N3O2
  • Molecular weight: 381.5 g/mol
  • Key structural features: Monohydroxylation at the fifth position of the N-pentyl chain and retention of the adamantyl group .

It serves as a critical biomarker for detecting AKB48 consumption in forensic and clinical toxicology, as parent compounds are rarely detectable in urine . The metabolite is stable under standard storage conditions and is typically quantified using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) .

Properties

IUPAC Name

N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUVNYPOUNCRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342413
Record name 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778734-77-2
Record name 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Context and Precursor Selection

AKB48 (N-adamantyl-1-pentyl-1H-indazole-3-carboxamide) features a pentyl chain attached to the indazole nitrogen, which undergoes hydroxylation to form the N-(5-hydroxypentyl) metabolite. The synthetic route begins with the parent compound, AKB48, which shares structural similarities with JWH-018 adamantyl carboxamide and STS-135. Key precursors include indazole-3-carboxylic acid and 1-bromopentane, with amidation and alkylation as central reactions.

Alkylation and Hydroxylation Steps

The synthesis involves a two-step process:

  • Amidation : Indazole-3-carboxylic acid is coupled with 1-adamantylamine using carbodiimide-based coupling agents to form the core structure.

  • Alkylation : The N-pentyl side chain is introduced via alkylation with 1-bromopentane under basic conditions (e.g., sodium hydride in DMF).

  • Hydroxylation : The terminal carbon of the pentyl chain is selectively hydroxylated using oxidizing agents such as potassium permanganate (KMnO₄) or enzymatic catalysts.

Optimization of Reaction Conditions

  • Solvent System : Anhydrous DMF or ethanol is preferred for alkylation to minimize side reactions.

  • Temperature : Reactions proceed at 0–25°C to control exothermicity during alkylation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the metabolite with >95% purity.

Table 1: Synthetic Parameters for this compound

ParameterConditionYield (%)
Alkylation Temperature0–25°C78
Hydroxylation AgentKMnO₄ in Acetone/Water (1:1)65
Chromatography PuritySilica Gel (Ethyl Acetate/Hexane)95

In Vitro Metabolic Preparation Using Human Liver Microsomes

Enzymatic Hydroxylation Pathways

Human liver microsomes (HLMs) catalyze the oxidation of AKB48’s pentyl chain via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C19. The metabolite forms through ω-hydroxylation, a common pathway for N-alkyl side chains in synthetic cannabinoids.

Incubation Protocol

  • Substrate Preparation : AKB48 (50 μM) is dissolved in methanol (<2% final concentration).

  • Reaction Mixture : Combines HLMs (1 mg/mL), NADPH regeneration system, and phosphate buffer (pH 7.4).

  • Incubation : Conducted at 37°C for 60 minutes, quenched with ice-cold ethanol, and centrifuged (12,000g, 10 min).

Metabolite Extraction and Analysis

Supernatants are analyzed via LC-MS/MS, monitoring transitions specific to the N-(5-hydroxypentyl) metabolite (e.g., m/z 382 → 259). Recovery rates exceed 85% using solid-phase extraction (C18 cartridges).

Table 2: Metabolic Generation Parameters

ParameterValue
Incubation Time60 minutes
CYP Isoforms InvolvedCYP3A4, CYP2C19
Metabolite Yield12–18% (relative to parent)

Formulation and Stability Considerations

Solubility and Stock Solution Preparation

This compound exhibits solubility in DMF (30 mg/mL), DMSO (5 mg/mL), and ethanol (30 mg/mL). For in vivo studies, stock solutions are prepared at 10 mM in DMSO and diluted with PBS (pH 7.2) to 0.3 mg/mL.

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMF30
DMSO5
Ethanol30
Ethanol:PBS (1:2)0.3

Analytical Validation and Quality Control

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite detection. Multiple reaction monitoring (MRM) transitions are optimized for specificity:

  • Primary Transition : m/z 382.2 → 259.1 (collision energy: 25 eV).

  • Retention Time : 6.2 minutes (C18 column, acetonitrile/water gradient).

Purity Assessment

Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic signals for the hydroxylated pentyl chain (δ 3.60 ppm, -CH₂OH). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₃H₃₁N₃O₂, m/z 381.2415).

Applications in Forensic and Pharmacological Research

Urinary Biomarker Detection

The metabolite is a key target in urine screening assays, with a detection window of 3–5 days post-consumption. Immunoassays cross-reactivity is minimal, ensuring specificity in forensic toxicology.

Pharmacokinetic Studies

In vivo rodent models demonstrate a plasma half-life (t₁/₂) of 2.3 hours and volume of distribution (Vd) of 8.7 L/kg, highlighting rapid clearance .

Chemical Reactions Analysis

Types of Reactions: AKB48 N-(5-hydroxypentyl) metabolite primarily undergoes oxidative reactions. The hydroxylation of the N-pentyl chain is a key reaction, mediated by cytochrome P450 enzymes . Other potential reactions include further oxidation to form carboxylic acids or conjugation reactions to form glucuronides or sulfates.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, human liver microsomes, specific inhibitors.

    Conjugation: Glucuronic acid, sulfuric acid, appropriate transferase enzymes.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Conjugation: Formation of glucuronides and sulfates.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Challenges

Variability in Human Metabolism
  • Individual differences in hydroxylation efficiency lead to variable metabolite concentrations. For example, AKB48-N-pentanoic acid was undetectable in some urine samples despite confirmed AKB48 intake, likely due to sensitivity limits .
  • 5F-AKB48 produces 37 metabolites in vitro versus 4 for AKB48 , complicating biomarker identification .
Forensic Implications
  • Co-Elution Issues : AKB48 N-(5-hydroxypentyl) co-elutes with 5F-AKB48 metabolites in some methods, necessitating CID spectra validation .
  • Legal Challenges : 5F-AKB48 was more prevalent than AKB48 in certain regions, but metabolite similarity complicates attribution .
Stability and Reactivity

    Biological Activity

    AKB48, a synthetic cannabinoid, has garnered attention for its complex pharmacological profile and the biological activity of its metabolites. Among these, the N-(5-hydroxypentyl) metabolite has been identified as significant in terms of receptor interaction and metabolic pathways. This article explores the biological activity of this metabolite, focusing on its receptor binding affinity, metabolic pathways, and implications for human health.

    Chemical Structure and Metabolism

    Chemical Structure
    The N-(5-hydroxypentyl) metabolite of AKB48 features a hydroxyl group attached to a pentyl side chain. This modification is critical for its interaction with cannabinoid receptors.

    Metabolic Pathways
    Research indicates that AKB48 undergoes extensive metabolism primarily through cytochrome P450 enzymes. The primary metabolic pathways include:

    • Hydroxylation : The introduction of hydroxyl groups at various positions on the pentyl chain.
    • Dealkylation : Removal of alkyl groups leading to different metabolites.
    • Ketone Formation : Conversion of hydroxylated metabolites into ketones.

    In vitro studies using human liver microsomes (HLMs) have identified numerous metabolites, with hydroxylated forms being predominant. For instance, one study identified 41 metabolites from AKB48 and 37 from its fluorinated analogue 5F-AKB48, with hydroxylation being the most common transformation observed .

    Receptor Binding Affinity

    The biological activity of the N-(5-hydroxypentyl) metabolite is largely determined by its affinity for cannabinoid receptors, particularly CB1 and CB2. Studies have shown that:

    • The hydroxypentyl metabolite retains significant binding affinity for CB1 receptors, although it is generally lower than that of the parent compound AKB48 .
    • It exhibits higher efficacy in activating G protein signaling compared to THC, indicating a potent biological effect despite reduced affinity .

    Pharmacological Effects

    The pharmacological effects associated with the N-(5-hydroxypentyl) metabolite include:

    • Psychoactive Effects : Similar to other cannabinoids, this metabolite can induce psychoactive effects such as euphoria and altered perception.
    • Therapeutic Potential : Due to its interaction with cannabinoid receptors, there is ongoing research into its potential therapeutic applications in pain management and neurological disorders .

    Case Studies and Clinical Implications

    Several case studies have highlighted the clinical relevance of AKB48 and its metabolites:

    • Toxicity Reports : Instances of severe toxicity related to synthetic cannabinoids have been documented. For example, a case series reported multiple hospitalizations linked to AKB48 use, emphasizing the need for awareness regarding its metabolites .
    • Forensic Toxicology : The identification of AKB48 metabolites in urine samples from users has been pivotal in forensic toxicology. Metabolites like N-(5-hydroxypentyl) are crucial for distinguishing between synthetic cannabinoid use and other substances .

    Data Tables

    The following table summarizes key findings regarding the biological activity of the N-(5-hydroxypentyl) metabolite:

    Parameter Value/Description
    Receptor Affinity (CB1) Moderate (lower than AKB48)
    Efficacy Higher than THC in G protein activation
    Primary Metabolism Pathway Hydroxylation (predominant), Dealkylation
    Clinical Cases Documented Multiple cases of toxicity reported

    Q & A

    Q. Conflicting interpretations of m/z 232/251 fragments in metabolite spectra: How should researchers approach this ambiguity?

    • Answer: Gandhi et al. attribute these ions to adamantyl-group loss without nitrogen, while Holm et al. propose hydroxyl migration. Resolution requires isotopic labeling (e.g., deuterated analogs) or high-resolution MS^n .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    AKB48 N-(5-hydroxypentyl) metabolite
    Reactant of Route 2
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